molecular formula C15H28N2O4 B7928616 [4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

[4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928616
M. Wt: 300.39 g/mol
InChI Key: KLPBZMFXLIOORL-UHFFFAOYSA-N
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Description

[4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-based compound featuring a tert-butoxycarbonyl (Boc)-protected ethylamine group and an acetic acid moiety. The Boc group serves as a temporary protecting group for amines, enabling selective reactivity in synthetic pathways, particularly in peptide chemistry and drug discovery . Its molecular formula is C₁₅H₂₇N₂O₄ (inferred from structural analogs in ).

Properties

IUPAC Name

2-[[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-8-6-11(7-9-12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPBZMFXLIOORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid, also known by its IUPAC name {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid, is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structural features which may contribute to its biological activity, particularly in therapeutic applications.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 189153-10-4
  • Purity : Generally >97% .

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential roles in modulation of:

  • Enzyme Inhibition : It may act as an inhibitor of certain metabolic enzymes, which could influence pathways related to cancer and other diseases.
  • Cell Cycle Regulation : Preliminary studies indicate effects on cell cycle progression, particularly in cancer cell lines, by inducing S-phase accumulation .

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies on related compounds have shown:

  • Inhibition of Topoisomerases : Compounds with similar moieties have demonstrated inhibitory effects on topoisomerase I and II, crucial enzymes for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting apoptosis .
CompoundTargetIC50 (µM)Effect
W1TOP I10Cytotoxicity against KB cells
W2TOP II15Induces DNA breaks

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability post-treatment:

  • Cell Lines Tested : KB (human cervical cancer), prostate cancer cells.
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent cytotoxic effects.

Safety and Toxicology

The compound has been classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon inhalation or contact. Safety data sheets recommend handling with care and using appropriate personal protective equipment (PPE) during laboratory procedures .

Scientific Research Applications

Pharmaceutical Applications

Boc-cyclohexylalanine is primarily utilized in the pharmaceutical industry for the synthesis of peptide-based drugs. Its applications include:

  • Peptide Synthesis : The compound acts as a protected amino acid in solid-phase peptide synthesis (SPPS), allowing for the selective formation of peptide bonds without interference from reactive functional groups.
  • Drug Development : It is incorporated into drug candidates targeting various diseases, including cancer and metabolic disorders. The cyclohexyl group enhances the lipophilicity and bioavailability of the resulting peptides.

Case Study: Anticancer Peptides

Research has demonstrated that peptides containing Boc-cyclohexylalanine exhibit enhanced activity against certain cancer cell lines. For instance, a study reported that peptides synthesized with Boc-cyclohexylalanine displayed improved potency and selectivity towards cancer cells compared to their linear counterparts, suggesting potential for therapeutic applications in oncology.

Biochemical Research

In biochemical research, Boc-cyclohexylalanine serves as a useful tool for studying protein interactions and enzyme mechanisms.

  • Protein Engineering : The compound can be used to introduce structural diversity into proteins, facilitating studies on folding, stability, and function.
  • Enzyme Inhibitors : It has been explored as a scaffold for developing selective enzyme inhibitors, particularly in protease inhibition studies.

Case Study: Enzyme Inhibition

A notable case involved the use of Boc-cyclohexylalanine derivatives to inhibit specific proteases involved in inflammatory responses. The derivatives showed promising results in reducing enzymatic activity, highlighting their potential as therapeutic agents in inflammatory diseases.

Material Science

Boc-cyclohexylalanine also finds applications in material science, particularly in the development of biomaterials.

  • Biodegradable Polymers : When incorporated into polymer matrices, it contributes to the development of biodegradable materials suitable for drug delivery systems or tissue engineering scaffolds.

Case Study: Drug Delivery Systems

A study on polymeric nanoparticles incorporating Boc-cyclohexylalanine revealed enhanced drug loading capacity and controlled release profiles. These characteristics are crucial for improving therapeutic efficacy and minimizing side effects in drug delivery applications.

Summary Table of Applications

Application AreaDescriptionNotable Findings/Case Studies
PharmaceuticalBuilding block for peptide synthesisEnhanced anticancer activity in synthesized peptides
Biochemical ResearchTool for protein engineering and enzyme inhibitionSelective inhibition of inflammatory proteases
Material ScienceDevelopment of biodegradable polymersImproved drug delivery systems with controlled release

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is strategically introduced to protect amines during synthetic processes and removed under acidic conditions. For this compound:

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Conditions : Room temperature (RT) for 30 minutes to 2 hours.

  • Product : Free amine ([4-(ethylamino)-cyclohexylamino]-acetic acid).

Example :
In studies of β-lactamase inhibitors, TFA-mediated Boc deprotection (1:1 v/v TFA in CH2_2Cl2_2) efficiently exposed reactive amines for subsequent coupling reactions . The free amine is highly nucleophilic, enabling further functionalization (e.g., acylation, alkylation).

Hydrolysis of Ethyl Ester to Acetic Acid

If synthesized as an ethyl ester (e.g., Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate ), hydrolysis yields the free acid:

  • Reagents : NaOH (aqueous) or HCl (acidic).

  • Conditions : Reflux in THF/H2_2O or ethanol/H2_2O.

  • Product : [4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid.

Data :

Starting MaterialConditionsYieldSource
Ethyl ester derivative 1M NaOH, THF/H2_2O, 60°C85–90%

Amide Bond Formation via Coupling Reactions

The free amine (post-Boc deprotection) reacts with carboxylic acids or activated esters:

  • Reagents : HATU, DCC, or EDC with DIEA.

  • Conditions : RT in DMF or CH2_2Cl2_2.

  • Product : Amide-linked conjugates (e.g., peptide bonds).

Example :
In peptide synthesis, coupling agents like HATU facilitate reactions between amines and carboxylic acids, forming stable amides. This is critical for constructing bioactive molecules.

Alkylation of the Free Amine

The deprotected amine undergoes alkylation with alkyl halides or sulfonates:

  • Reagents : Methyl iodide, benzyl bromide.

  • Conditions : K2_2CO3_3 in DMF, 50–80°C.

  • Product : N-alkylated derivatives.

Mechanism :
The amine acts as a nucleophile, attacking electrophilic carbons in alkylating agents. This modifies solubility and bioactivity.

Potential Side Reactions and Stability Considerations

  • Acid Sensitivity : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA) .

  • Ester Hydrolysis Selectivity : Hydrolysis targets the ester group without affecting the Boc-protected amine under basic conditions .

  • Racemization Risk : Prolonged exposure to strong acids/bases may lead to chiral center racemization, necessitating controlled reaction times .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductApplication
Boc DeprotectionTFA/CH2_2Cl2_2, RTFree aminePeptide synthesis
Ester HydrolysisNaOH, THF/H2_2O, 60°CCarboxylic acidProdrug activation
Amide CouplingHATU, DIEA, DMFPeptide/amide conjugatesDrug design
AlkylationMethyl iodide, K2_2CO3_3N-Methylated derivativeStructural modulation

Research Findings

  • Boc Group Utility : The Boc-protected form enhances solubility in organic solvents, simplifying purification .

  • Biological Relevance : Analogous compounds interact with enzymes like β-lactamases, suggesting potential as enzyme inhibitors or substrates .

  • Synthetic Flexibility : Modular design allows integration into complex molecules via sequential deprotection and coupling.

This compound’s reactivity profile underscores its versatility in organic synthesis and drug development, particularly in peptide and enzyme-targeted therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic Acid

  • Structural Difference : Methyl group replaces ethyl in the Boc-protected amine.
  • Impact: Reduced steric bulk compared to the ethyl analog may enhance binding to shallow enzymatic pockets. However, methyl substitution lowers lipophilicity (clogP ≈ 1.2 vs.
  • Applications : Used in early-stage SAR studies for kinase inhibitors .

2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

  • Structural Difference: Trans-cyclohexyl configuration and absence of ethyl-amino substitution.
  • Key Data: Property Value Molecular Formula C₁₃H₂₃NO₄ Molecular Weight 257.33 g/mol CAS No. 189153-10-4 Lipophilicity (clogP) 1.8
  • Impact : Trans-configuration enhances stereochemical stability, favoring interactions with chiral biological targets (e.g., G-protein-coupled receptors) .

[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic Acid

  • Structural Difference : Benzyl group replaces the Boc-protecting group.
  • However, the lack of Boc protection reduces synthetic versatility.

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic Acid

  • Structural Difference : Tetrahydro-2H-pyran replaces cyclohexane.
  • Key Data: Property Value Molecular Formula C₁₂H₂₁NO₅ Molecular Weight 259.3 g/mol CAS No. 946682-30-0 Solubility >10 mg/mL in DMSO
  • Impact : The oxygen atom in the pyran ring introduces hydrogen-bonding capacity, enhancing solubility and target affinity in aqueous environments .

Preparation Methods

Catalytic Hydrogenation of Nitrophenyl Acetic Acid Derivatives

A pivotal step involves hydrogenating 4-nitrophenyl acetic acid to generate the trans-4-aminocyclohexyl acetic acid intermediate. The patent by [WO2010070368A1] outlines a two-stage hydrogenation process:

  • Initial Hydrogenation :

    • Conditions : Pd/C catalyst, protic solvent (e.g., water or ethanol), 40–50°C, 0.1–0.6 bar H₂ pressure.

    • Outcome : Reduces the nitro group to an amine, yielding 4-aminophenyl acetic acid .

  • Secondary Hydrogenation :

    • Conditions : Elevated temperature (50–60°C) and pressure (1–4 bar H₂).

    • Result : Saturates the phenyl ring to form trans-4-aminocyclohexyl acetic acid with a 60–70% trans isomer ratio.

Table 1: Hydrogenation Parameters for Cyclohexylamine Synthesis

StepCatalystSolventTemperature (°C)Pressure (bar)Isomer Ratio (trans:cis)
1Pd/CH₂O40–500.1–0.6N/A
2Pd/CH₂O50–601–460:40

Introduction of the Boc-Protected Ethylamine Group

The ethylamine moiety is introduced via alkylation or reductive amination, followed by Boc protection.

Alkylation of Cyclohexylamine with Ethyl Bromide

  • Reagents : Cyclohexylamine, ethyl bromide, base (e.g., K₂CO₃).

  • Conditions : Anhydrous DMF or CH₂Cl₂, room temperature, 12–24 hours.

  • Outcome : Forms 4-ethylamino-cyclohexylamine , which is subsequently protected.

Boc Protection of the Ethylamine Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride):

  • Reagents : Boc₂O, Et₃N, DMAP.

  • Conditions : CH₂Cl₂, 0°C to room temperature, 4–6 hours.

  • Yield : 85–90% (analogous to the synthesis of compound 6 in).

Equation :

4-Ethylamino-cyclohexylamine+Boc2OEt3N4-(Boc-ethyl-amino)-cyclohexylamine\text{4-Ethylamino-cyclohexylamine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{4-(Boc-ethyl-amino)-cyclohexylamine}

Coupling with Acetic Acid Derivatives

The Boc-protected cyclohexylamine is functionalized with an acetic acid group via nucleophilic substitution or amide bond formation.

Glycine Coupling via Carbodiimide Chemistry

  • Reagents : Boc-protected cyclohexylamine, bromoacetic acid, DCC (N,N'-dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole).

  • Conditions : Anhydrous CH₂Cl₂, 0°C to rt, 12–48 hours.

  • Mechanism : Forms an intermediate active ester, enabling nucleophilic attack by the cyclohexylamine’s secondary amine.

Table 2: Representative Coupling Reaction Parameters

ReagentSolventTemperatureTime (h)Yield (%)
Bromoacetic acidCH₂Cl₂0°C → rt2478
DCC/HOBtDMFrt4885

Final Deprotection and Purification

While the target compound retains the Boc group, residual protecting groups (if present) are removed under acidic conditions:

  • Reagents : HCl (4M in dioxane), TFA (trifluoroacetic acid).

  • Conditions : 0°C to rt, 1–2 hours.

  • Purification : Silica gel chromatography (hexanes:EtOAc gradient) or recrystallization from acetonitrile.

Stereochemical Considerations and Optimization

Trans-Selective Hydrogenation

The patent [WO2010070368A1] highlights that hydrogenation at 50–60°C under 4 bar H₂ pressure enhances trans isomer selectivity (70% trans). This aligns with the steric preference for equatorial amine positioning in cyclohexane derivatives.

Boc Protection Efficiency

Using DMAP as a catalyst in Boc reactions improves yields to >85%, as demonstrated in the synthesis of compound 6 .

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Catalytic HydrogenationHigh trans selectivity, scalableRequires high-pressure equipment
Boc ProtectionMild conditions, high yieldsSensitive to moisture
Carbodiimide CouplingVersatile, compatible with Boc groupsRequires careful purification

Q & A

Q. What are the recommended synthetic routes for [4-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step protection/deprotection strategies. For example:

  • Step 1: Introduce the tert-butoxycarbonyl (Boc) group to the ethylamine moiety via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaHCO₃) .
  • Step 2: Functionalize the cyclohexylamine ring through nucleophilic substitution or reductive amination. Evidence from ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate suggests using oxalate salts for intermediate stabilization .
  • Step 3: Couple the acetic acid moiety via peptide coupling reagents (e.g., EDC/HOBt) .
    Optimization: Adjust reaction temperatures (e.g., 0–25°C for Boc protection), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of Boc₂O). Monitor purity via HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–254 nm. Compare retention times with standards .
  • Structural Confirmation:
    • NMR: Analyze ¹H/¹³C NMR for Boc group signals (δ ~1.4 ppm for tert-butyl) and cyclohexyl protons (δ ~1.2–2.5 ppm). highlights cyclohexane ring conformation via coupling constants .
    • Mass Spectrometry: ESI-MS in positive mode to confirm molecular ion [M+H]⁺ .
  • Chirality: Chiral HPLC or polarimetry if stereocenters are present .

Q. What storage conditions are critical for maintaining the stability of this compound?

Answer:

  • Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.
  • Use amber vials to avoid photodegradation.
  • Lyophilized forms are stable for >6 months; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence biological activity, and how can isomers be resolved?

Answer:

  • Activity Impact: Cis/trans isomerism (e.g., cis-4-tert-butylcyclohexyl derivatives) affects receptor binding due to spatial orientation. For example, cis isomers may enhance membrane permeability .
  • Resolution Methods:
    • Chiral Chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .
    • Crystallization: Recrystallize from hexane/ethyl acetate to isolate trans isomers (>98% purity) .
  • Validation: X-ray crystallography (as in ) confirms absolute configuration .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

Answer:

  • Modify the Boc Group: Replace with other protecting groups (e.g., Fmoc) to assess stability in biological media .
  • Cyclohexylamine Substitution: Introduce halogens or methyl groups at the 4-position to evaluate steric/electronic effects on target binding .
  • Acetic Acid Functionalization: Convert to amides or esters for prodrug development. Use Mitsunobu conditions for ether formation .
  • In Vivo Tracking: Label with ¹⁴C or ³H isotopes at the ethylamino group for pharmacokinetic studies .

Q. How can researchers address contradictory data in enzymatic inhibition assays involving this compound?

Answer:

  • Assay Validation:
    • Confirm enzyme activity with positive controls (e.g., known inhibitors).
    • Use isothermal titration calorimetry (ITC) to validate binding constants .
  • Data Discrepancies:
    • Solvent Effects: DMSO concentrations >1% may denature enzymes; use lower stock concentrations .
    • pH Sensitivity: Adjust buffer systems (e.g., Tris vs. HEPES) to match physiological conditions .
    • Metabolite Interference: Perform LC-MS/MS to detect degradation products .

Methodological Considerations

Q. What analytical techniques are recommended for detecting decomposition products during kinetic studies?

Answer:

  • LC-MS/MS: Monitor for Boc deprotection (mass shift of –100 Da) or cyclohexyl ring oxidation (+16 Da) .
  • TGA/DSC: Thermogravimetric analysis identifies decomposition thresholds (>150°C for Boc groups) .
  • NMR Time Courses: Track peak shifts in D₂O to detect hydrolytic cleavage .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Simulations: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify binding poses .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
  • QSAR Models: Train on datasets with IC₅₀ values and descriptors (e.g., logP, polar surface area) .

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